molecular formula C15H17N3O B3003776 N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380078-88-4

N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B3003776
CAS No.: 2380078-88-4
M. Wt: 255.321
InChI Key: IEBAAWLECSVPJB-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide: is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a carboxamide group attached to a dimethylphenyl moiety

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-5-10(2)7-13(6-9)18-15(19)14-11(3)12(4)16-8-17-14/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBAAWLECSVPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrimidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Coupling with 3,5-Dimethylphenylamine: The final step involves coupling the pyrimidine derivative with 3,5-dimethylphenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted pyrimidine and phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide
  • N-(3,5-Dimethylphenyl)-4,6-dimethylpyrimidine-2-carboxamide
  • N-(3,5-Dimethylphenyl)-5,6-dimethylpyridine-4-carboxamide

Uniqueness

N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a distinct entity in both research and application contexts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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